molecular formula C5H6IN3O B582037 2-Amino-5-iodo-4-methoxypyrimidine CAS No. 89322-66-7

2-Amino-5-iodo-4-methoxypyrimidine

Cat. No. B582037
CAS RN: 89322-66-7
M. Wt: 251.027
InChI Key: OGPLWJLJGDVYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-5-iodo-4-methoxypyrimidine” is a chemical compound with the molecular formula C5H6IN3O . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of “2-Amino-5-iodo-4-methoxypyrimidine” consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The 5th position of the ring is substituted with an iodine atom, the 4th position with a methoxy group (-OCH3), and the 2nd position with an amino group (-NH2) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-5-iodo-4-methoxypyrimidine” include a molecular weight of 251.03 g/mol . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthetic Innovations

2-Amino-5-iodo-4-methoxypyrimidine has been a focus in synthetic chemistry, particularly in the development of new synthetic pathways. For example, one study detailed the preparation of 2-amino-4-methoxypyrimidine by methoxylation of 2-amino-4-chloropyrimidine, an intermediate obtained from chlorination of isocytosine. This process was optimized for industrial production due to its low cost, easy process, and high yields, highlighting the compound's significance in synthetic chemistry (Ju Xiu-lian, 2009).

Photochemistry and Luminescence Properties

The luminescence properties of 4-amino-2-methoxypyrimidine, a closely related compound, have been studied extensively. This research indicates the potential of such compounds in photochemical applications. The study of the photochemical reaction with dihydrogen phosphate buffer revealed insights into the intermediate derived from the fluorescent singlet excited state (A. G. Szabo & K. Berens, 1975).

Thermodynamic Studies

Thermodynamic studies of solubility for related compounds, like 2-amino-4-chloro-6-methoxypyrimidine, in various organic solvents at different temperatures provide essential data for understanding the compound's behavior in different environments. Such studies are crucial for applications in material science and pharmaceuticals (Ganbing Yao, Zhanxiang Xia, Zhihui Li, 2017).

Hydrogen Bonding and Tautomerization

The hydrogen bonding and amino-imino tautomerization of amino-methoxypyrimidines with acetic acid were investigated, providing insights into the molecular interactions and structural dynamics of these compounds. This research is vital for understanding the chemical behavior of 2-amino-5-iodo-4-methoxypyrimidine in various chemical environments (T. Kitamura et al., 2007).

Antiviral Activity

Some derivatives of aminopyrimidines, such as 5-substituted 2,4-diaminopyrimidines, have shown significant antiviral activity. This suggests the potential of 2-amino-5-iodo-4-methoxypyrimidine derivatives in developing antiviral medications (D. Hocková et al., 2003).

Spectroscopic Analysis

The infrared, Raman, NMR, and UV spectra, along with ab initio calculations, have been utilized to understand the structural and vibrational insights of related compounds like 2-amino-4-chloro-6-methoxypyrimidine. These methods are essential for characterizing the physical and chemical properties of 2-amino-5-iodo-4-methoxypyrimidine (Z. Cinar et al., 2013).

Antibacterial and Antifungal Activity

Some pyrimidine derivatives have demonstrated potent antibacterial and antifungal activities, suggesting the potential of 2-amino-5-iodo-4-methoxypyrimidine in medicinal chemistry and pharmacology (W. Al-Masoudi et al., 2015).

Safety And Hazards

“2-Amino-5-iodo-4-methoxypyrimidine” is considered hazardous. Safety precautions include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and avoiding dust formation . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

5-iodo-4-methoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPLWJLJGDVYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704590
Record name 5-Iodo-4-methoxypyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-iodo-4-methoxypyrimidine

CAS RN

89322-66-7
Record name 5-Iodo-4-methoxypyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-methoxy-pyrimidin-2-ylamine (405 mg) in acetic acid (10 mL) was added N-iodosuccinimide (950 mg) and the mixture was heated at 80° C. for 4 h. After cooling to room temperature, the reaction was quenched with 5% aqueous sodium thiosulphate solution (20 mL) and the solvent removed in vacuo. The product was then extracted into dicholoromethane (3×20 mL) and the combined organics were washed with brine (40 mL), dried (MgSO4) and reduced in vacuo to give 5-iodo-4-methoxy-pyrimidin-2-ylamine as a white solid.
Quantity
405 mg
Type
reactant
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Citations

For This Compound
2
Citations
T Ku, N Lopresti, M Shirley, M Mori, J Marchant… - Bioorganic & medicinal …, 2019 - Elsevier
… Since the proximal intermediate 2-amino-4-methoxy-5-tributylstannylpyrimidine was easily achievable starting with 2-amino-5-iodo-4-methoxypyrimidine,9, 10, 11 similar methodologies …
Number of citations: 11 www.sciencedirect.com
TC Ku - UMBC Student Collection, 2018 - mdsoar.org
FDA approved nucleos(t)ide analogue inhibitors are increasingly plagued by the rapid loss of efficacy due to the diseases’ ability to develop resistance. Consequently, the development …
Number of citations: 0 mdsoar.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.